Lumateperone

Catalog No.
S8305863
CAS No.
313369-37-8
M.F
C24H28FN3O
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lumateperone

CAS Number

313369-37-8

Product Name

Lumateperone

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1

InChI Key

HOIIHACBCFLJET-SFTDATJTSA-N

SMILES

Array

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Isomeric SMILES

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Schizophrenia is a complex mental illness and impacts approximately 1% of the population. Although there are several antipsychotics including [aripiprazole], [paliperidone] and [clozapine] available for clinical use, they are generally accompanied by significant metabolic and/or neurological adverse effects. Lumateperone is a newly approved 2nd generation antipsychotic currently indicated for the treatment of schizophrenia. It has a unique receptor binding profile and differs from other antipsychotics in that it modulates glutamate, serotonin and dopamine, which are all neurotransmitters that contribute to the pathophysiology of schizophrenia. The data so far indicates that lumateperone can alleviate both positive and negative symptoms of schizophrenia. Further, not only is the new antipsychotic selective for dopamine (D2) receptors in the mesolimbic and mesocortical brain regions, but it also has minimal off-target activity. Both characteristics lend to a more favourable adverse effect profile and ultimately safer drug.
Lumateperone is an Atypical Antipsychotic.
Lumateperone is a second generation (atypical) antipsychotic agent that is used in the treatment of schizophrenia. Lumateperone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
LUMATEPERONE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2019 and is indicated for schizophrenia and psychosis and has 5 investigational indications. This drug has a black box warning from the FDA.
investigational drug for the treatment of multiple neuropsychiatric and neurodegenerative disorders including schizophrenia
See also: Lumateperone Tosylate (active moiety of).

Lumateperone, marketed under the brand name Caplyta, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar depression. It was developed by Intra-Cellular Therapies and received approval from the United States Food and Drug Administration in December 2019 for schizophrenia, followed by approval for bipolar depression in December 2021. Lumateperone is notable for its unique mechanism of action, which involves simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission, distinguishing it from other antipsychotics .

The chemical formula of lumateperone is C₃₄H₃₈FN₃O, and it has a molar mass of approximately 393.506 g/mol. The compound undergoes various metabolic reactions primarily involving cytochrome P450 enzymes, particularly CYP3A4, which metabolizes lumateperone into several metabolites. These include the active N-desmethylated carbonyl metabolite and the N-desmethylated alcohol metabolite . The metabolic pathway also involves reduction by aldo-keto reductase enzymes, highlighting the compound's complex biochemical interactions.

Lumateperone exhibits a multifaceted pharmacological profile:

  • Dopaminergic Activity: It acts as a partial agonist at presynaptic dopamine D₂ receptors while antagonizing post-synaptic D₂ receptors. This dual action allows for reduced presynaptic dopamine release while blocking postsynaptic activity .
  • Serotonergic Activity: Lumateperone is a potent antagonist of the serotonin 5-HT₂A receptor and inhibits the serotonin transporter, contributing to its antidepressant effects .
  • Glutamatergic Activity: It uniquely enhances NMDA and AMPA receptor activity, addressing glutamatergic dysregulation often observed in schizophrenia .

These combined actions contribute to its efficacy in treating both positive and negative symptoms of schizophrenia and depressive episodes in bipolar disorder.

Lumateperone is primarily indicated for:

  • Schizophrenia: Approved for adults as monotherapy or adjunctive therapy.
  • Bipolar Depression: Approved for use in adults either alone or with lithium or valproate.
    Additionally, ongoing research is investigating its potential applications in treating sleep maintenance insomnia and behavioral disorders associated with dementia and Alzheimer’s disease .

Lumateperone's interactions are primarily influenced by its metabolism through cytochrome P450 enzymes. It can interact with medications that are inhibitors or inducers of CYP3A4, necessitating caution when co-administered with such drugs. Furthermore, due to its sedative properties, it may interact with alcohol and other central nervous system depressants . Understanding these interactions is crucial for optimizing therapeutic regimens involving lumateperone.

Several compounds share similarities with lumateperone in terms of their pharmacological effects or chemical structure. Notable examples include:

CompoundMechanism of ActionUnique Features
RisperidoneDopamine D₂ receptor antagonistBroad spectrum antipsychotic effects
QuetiapineAntagonist at serotonin 5-HT₂A and dopamine D₂ receptorsSedative properties due to antihistaminergic activity
AripiprazolePartial agonist at dopamine D₂ receptorsUnique as a partial agonist rather than an antagonist
LurasidoneAntagonist at serotonin 5-HT₂A and dopamine D₂ receptorsEfficacy in depressive symptoms

Lumateperone stands out due to its dual action on both dopaminergic and glutamatergic systems, making it a novel option among atypical antipsychotics. Its ability to modulate neurotransmission across multiple systems contributes to its unique therapeutic profile .

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Exact Mass

393.22164069 Da

Monoisotopic Mass

393.22164069 Da

Heavy Atom Count

29

UNII

70BSQ12069

Drug Indication

Lumateperone is approved for the treatment of schizophrenia in adults. It is also approved for the treatment of depressive episodes associated with bipolar disorder (i.e. bipolar depression) in adults, as monotherapy and/or adjunctive therapy with lithium or valproate.
Schizophrenia is a debilitating psychiatric disorder characterized by positive symptoms, such as hallucinations and delusions, and negative symptoms, such as apathy, depression, and deficits in cognitive functioning. The introduction of second-generation antipsychotics has dramatically improved the ability of healthcare professionals to manage and treat schizophrenia and provide an increased quality of life to patients afflicted with this disease.

Livertox Summary

Lumateperone is a second generation (atypical) antipsychotic agent that is used in the treatment of schizophrenia. Lumateperone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antipsychotic Agents
Antipsychotic Agents

Mechanism of Action

There is much to learn about the pathophysiology of schizophrenia; however, dopamine abnormalities, specifically in the prefrontal and mesolimbic brain regions, are consistent in people with schizophrenia. In addition to dopamine, other neurotransmitters such as serotonin, glutamate, GABA and acetylcholine are thought to play a role. Lumateperone is unique among second generation antipsychotics based on its target profile and dopamine D2 receptor occupancy. Unlike other antipsychotics, lumateperone has partial agonist activity at presynaptic dopamine (D2) receptors, resulting in reduced presynaptic release of dopamine, and antagonistic activity at postsynaptic dopamine (D2) receptors. These characteristics allow lumateperone to efficiently reduce dopamine signaling. Lumateperone also targets dopamine (D1) receptors, and a useful secondary result of D1 activation is increased glutamatergic N-methyl-D-aspartate (NMDA) GluN2B receptor phosphorylation. This is significant since NMDA mediated glutamate signaling appears to be impaired in patients who have schizophrenia. Finally, lumateperone is capable of modulating serotonin by inhibiting serotonin transporters (SERT), and by behaving as a 5-HT2A receptor antagonist.

Absorption Distribution and Excretion

Lumateperone is able to permeate multidrug resistance protein 1 (MDR1) and is very lipophilic at a pH of 7.4, which are characteristics that allow the antipsychotic to be absorbed in the small intestine and the blood brain barrier. Tmax occurs 3-4 hours after oral administration.
Due to it's molecular weight, virtually all unchanged lumateperone is excreted in the feces. Lumateperone's metabolites are very water soluble which is a property that allows for complete elimination. Approximately 58% of a lumateperone dose can be recovered in the urine, while 29% can be recovered in the feces.
The volume of distribution of lumateperone is approximately 4.1 L/Kg after intravenous administration.
Lumateperone's clearance is estimated to be 27.9 L/hour.

Metabolism Metabolites

Lumateperone is extensively metabolized. The carbonyl side chain is reduced by ketone reductase to produce the primary active metabolite. Cytochrome P450 3A4 enzymes metabolize lumateperone to 2 metabolites: the active N-desmethylated carbonyl metabolite (IC200161) or the N-desmethylated alcohol metabolite (IC200565).

Wikipedia

Lumateperone

Biological Half Life

Lumateperone's half life is reported to be between 13 to 18 hours. The reported half lives of the metabolites ICI200161 and ICI200131, are 20 and 21 hours respectively.

Dates

Last modified: 11-23-2023

New Drugs 2021, Part 1

Daniel A Hussar
PMID: 33953097   DOI: 10.1097/01.NURSE.0000731820.54379.9c

Abstract

This article reviews seven drugs recently approved by the FDA, including indications, precautions, adverse reactions, and nursing considerations.


A review of the pharmacology and clinical profile of lumateperone for the treatment of schizophrenia

Gretchen L Snyder, Kimberly E Vanover, Robert E Davis, Peng Li, Allen Fienberg, Sharon Mates
PMID: 33706936   DOI: 10.1016/bs.apha.2020.09.001

Abstract

Schizophrenia is associated with a tremendous individual and societal burden. The disease is characterized by a complex set of symptoms including psychosis, hallucinations, delusions and related positive symptoms combined with social function deficits, cognitive disturbances and, often, devastating mood disorder, such as comorbid depression. Management of the disease often requires lifelong pharmacotherapy. However, many pharmacotherapies do not improve all symptoms (e.g., social withdrawal, depression, cognitive deficits) and can be associated with intolerable side effects such as weight gain and metabolic disturbances, motor dysfunction and endocrine dysregulation. Lumateperone (ITI-007, CAPLYTA™) is a novel antipsychotic agent, discovered and developed by Intra-Cellular Therapies, Inc. (ITCI) and approved for treatment of schizophrenia in adults in December 2019. Lumateperone simultaneously modulates serotonin, dopamine and glutamate neurotransmission, three key neurotransmitters implicated in schizophrenia. It achieves efficacy with a favorable safety profile. The clinical development program included 20 clinical trials with over 1900 individuals exposed to lumateperone. The program demonstrated the efficacy for lumateperone in two positive well controlled trials in patients with schizophrenia. The unique pharmacology of lumateperone supports the observed benefits across a wide range of symptoms, including social function and depression, and supports its favorable safety profile. Here, we review the discovery of lumateperone's unique biological effects and its clinical actions in the treatment of schizophrenia.


Lumateperone: A Novel Antipsychotic for Schizophrenia

Jessica Greenwood, Rucha B Acharya, Valerie Marcellus, Jose A Rey
PMID: 32590907   DOI: 10.1177/1060028020936597

Abstract

To provide a concise review of the new Food and Drug Administration (FDA)-approved antipsychotic, lumateperone, for use in schizophrenia.
A literature search of PubMed was performed (January 2000 to May 2020) using the following key terms:
, and
. Abstracts from conferences, review articles, clinical trials, and drug monographs were reviewed.
Relevant English-language monographs and studies conducted in humans were considered.
Lumateperone was FDA approved for the treatment of schizophrenia in December 2019 based on 2 published randomized, double-blind, placebo-controlled trials. Lumateperone's pharmacology is consistent with that of other second-generation antipsychotics in that it has a higher affinity for the serotonin (5-HT
) receptors compared with dopamine (D
) receptors but with lower affinities for α-1 and histaminergic receptors. In addition, it serves as a presynaptic dopamine partial agonist, serotonin reuptake inhibitor, and an indirect modulator of glutamatergic systems. Based on the 4-week clinical trials, lumateperone was well tolerated. Most common treatment-emergent adverse events were headache, somnolence, and dizziness.
At this time, lumateperone had a statistically significant reduction in Positive and Negative Syndrome Scale when compared with placebo and was not significantly associated with the extrapyramidal symptoms (EPS) and metabolic adverse effects commonly seen with other antipsychotics.
Lumateperone has the potential to benefit individuals with schizophrenia who are intolerant to the EPSs or metabolic adverse effects of other antipsychotics. However, further head-to-head trials with commercially available antipsychotics are still required to assist in establishing its role in treatment.


Safety and tolerability of lumateperone 42 mg: An open-label antipsychotic switch study in outpatients with stable schizophrenia

Christoph U Correll, Kimberly E Vanover, Robert E Davis, Richard Chen, Andrew Satlin, Sharon Mates
PMID: 33453691   DOI: 10.1016/j.schres.2020.12.006

Abstract

Lumateperone is a mechanistically novel agent FDA-approved for the treatment of schizophrenia. Efficacy and favorable tolerability of lumateperone were demonstrated in 2 short-term placebo-controlled studies in patients with schizophrenia. This open-label study investigated the short-term safety/tolerability of lumateperone in outpatients with stable schizophrenia switched from previous antipsychotic treatment.
Adult outpatients with stable schizophrenia were switched from previous antipsychotics to lumateperone 42 mg once daily for six weeks, then patients were switched back to previous or another approved antipsychotic for 2 weeks. The primary objective assessed adverse events (AE), vital signs, laboratory tests, and extrapyramidal symptoms (EPS). Schizophrenia symptoms were assessed using the Positive and Negative Syndrome Scale (PANSS).
Among 301 patients switched to lumateperone (study completion=71.2%), treatment-emergent AEs (TEAEs) occurred in 137 patients (45.5%), with 92 (30.6%) experiencing a drug-related TEAE. The most common drug-related TEAEs were somnolence (6.6%), headache (5.3%), and dry mouth (5.3%). Most TEAEs were mild or moderate in severity. EPS-related TEAEs were rare (1.0%). There were significant decreases from previous antipsychotics baseline in total cholesterol (P<.01), low-density lipoprotein cholesterol (P<.05), body weight (P<.01), and prolactin (P<.01); most of these parameters worsened within 2 weeks of resuming other antipsychotic treatment. PANSS Total scores remained stable relative to previous antipsychotics baseline during lumateperone treatment.
In outpatients with stable schizophrenia, lumateperone was well tolerated with low risk of cardiometabolic and EPS adverse effects and stably maintained or improved schizophrenia symptoms. These data further support the safety, tolerability, and effectiveness of lumateperone in patients with schizophrenia.


Effect Size and Blinding in Lumateperone Trial-Reply

Christoph U Correll, Hassan D Lakkis, Kimberly E Vanover
PMID: 32320025   DOI: 10.1001/jamapsychiatry.2020.0613

Abstract




Lumateperone: New Drug or Same Old Drug With a New Dress?

Barbara J Limandri
PMID: 32463907   DOI: 10.3928/02793695-20200513-01

Abstract

Lumateperone (Caplyta
) is a drug recently approved by the U.S. Food and Drug Administration for the treatment of schizophrenia. But is it a new drug with promise, or a similar drug with new wrappings? This drug, similar to other second- and third-generation serotonin dopamine antagonists, is a potent antagonist at higher serotonin 2A receptors as well as brief binding to dopamine 1 and dopamine 2 (D2) receptors, but also has partial agonism at presynaptic D2 and indirect modulation of N-Methyl-D-aspartic acid (NMDA) and alpha-amino-3-hydroxy-5-methyl-isoxazolepropionic acid (AMPA) of the glutamine receptors. The current article reviews the putative effects of this novel mechanism of action on symptoms of schizophrenia as discussed in Phase II and III trials. A case study applies the information to a clinical situation. [Journal of Psychosocial Nursing and Mental Health Services, 58(6), 9-12.].


Evidence on the New Drug Lumateperone (ITI-007) for Psychiatric and Neurological Disorders

Marianna Mazza, Giuseppe Marano, Gianandrea Traversi, Gabriele Sani, Luigi Janiri
PMID: 32479249   DOI: 10.2174/1871527319666200601145653

Abstract

Lumateperone (ITI-007) is a tosylate salt with binding affinities to receptors implicated in the therapeutic actions of antipsychotic medications, including the serotonin 5HT2A receptors, dopamine D2 and D1 receptors and the serotonin transporter. It has a unique mechanism of action because it simultaneously modulates serotonin, dopamine, and glutamate neurotransmission, implicated in serious mental illness. It can be considered a multi-target-directed ligand and a multifunctional modulator of serotoninergic system with possible precognitive, antipsychotic, antidepressant and anxiolytic properties. Lumateperone has been investigated as a novel agent for the treatment of schizophrenia, but it represents a new potential option for other psychiatric and neurological diseases, such as behavioural symptoms of dementia or Alzheimer's disease, sleep disturbances, bipolar depression. Besides, it has demonstrated a favourable safety profile without significant extrapyramidal side effects, hyperprolactinemia or changes in cardiometabolic or endocrine factors versus placebo. Additional studies are warranted to confirm and examine the benefit of lumateperone and possible therapeutic targets. This paper is a comprehensive and thorough summary of the most important findings and potential future role of this particular compound in personalized treatments.


Effect Size and Blinding in Lumateperone Trial

Brittany M Gouse, Alexander L Chang, Eric G Smith
PMID: 32320009   DOI: 10.1001/jamapsychiatry.2020.0610

Abstract




Lumateperone: First Approval

Hannah A Blair
PMID: 32060882   DOI: 10.1007/s40265-020-01271-6

Abstract

Lumateperone (Caplyta
) is a novel, orally available agent developed by Intra-Cellular Therapies (under a license from Bristol-Myers Squibb) for the treatment of schizophrenia and other neuropsychiatric and neurological disorders. Lumateperone is a first-in-class selective and simultaneous modulator of serotonin, dopamine and glutamate. In December 2019, lumateperone received its first global approval in the USA for the treatment of schizophrenia in adults. The drug is also under clinical development for bipolar depression, behavioural disorders associated with dementia and Alzheimer's disease, sleep maintenance insomnia and major depressive disorders. This article summarizes the milestones in the development of lumateperone leading to this first approval for the treatment of schizophrenia.


Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial

Christoph U Correll, Robert E Davis, Michal Weingart, Jelena Saillard, Cedric O'Gorman, John M Kane, Jeffrey A Lieberman, Carol A Tamminga, Sharon Mates, Kimberly E Vanover
PMID: 31913424   DOI: 10.1001/jamapsychiatry.2019.4379

Abstract

Individuals living with schizophrenia are affected by cardiometabolic, endocrine, and motor adverse effects of current antipsychotic medications. Lumateperone is a serotonin, dopamine, and glutamate modulator with the potential to treat schizophrenia with few adverse effects.
To examine the efficacy and safety of lumateperone for the short-term treatment of schizophrenia.
This randomized, double-blind, placebo-controlled, phase 3 clinical trial was conducted from November 13, 2014, to July 20, 2015, with data analyses performed from August 13 to September 15, 2015. Patients with schizophrenia who were aged 18 to 60 years and were experiencing an acute exacerbation of psychosis were enrolled from 12 clinical sites in the United States.
Patients were randomized 1:1:1 (150 patients in each arm) to receive lumateperone tosylate, 60 mg; lumateperone tosylate, 40 mg (equivalent to 42 or 28 mg, respectively, of the active moiety lumateperone); or placebo once daily for 4 weeks.
The prespecified primary efficacy end point was mean change from baseline to day 28 in the Positive and Negative Syndrome Scale (PANSS) total score vs placebo. The key secondary efficacy measure was the Clinical Global Impression-Severity of Illness (CGI-S) score. The PANSS subscale scores, social function, safety, and tolerability were also assessed.
The study comprised 450 patients (mean [SD] age, 42.4 [10.2] years; 346 [77.1%] male; mean [SD] baseline PANSS score, 89.8 [10.3]; mean [SD] baseline CGI-S score, 4.8 [0.6]). In the prespecified modified intent-to-treat efficacy analysis (n = 435), 42 mg of lumateperone met the primary and key secondary efficacy objectives, demonstrating a statistically significant improvement vs placebo from baseline to day 28 on the PANSS total score (least-squares mean difference [LSMD], -4.2; 95% CI, -7.8 to -0.6; P = .02; effect size [ES], -0.3) and the CGI-S (LSMD, -0.3; 95% CI, -0.5 to -0.1; P = .003; ES, -0.4). For 28 mg of lumateperone, the LSMD from baseline to day 28 was -2.6 (95% CI, -6.2 to 1.1; P = .16; ES, -0.2) on the PANSS total score and -0.2 (95% CI, -0.5 to 0.0; P = .02; ES, -0.3) on the CGI-S. Both lumateperone doses were well tolerated without clinically significant treatment-emergent motor adverse effects or changes in cardiometabolic or endocrine factors vs placebo.
Lumateperone demonstrated efficacy for improving the symptoms of schizophrenia and had a favorable safety profile.
ClinicalTrials.gov identifier:
.


Explore Compound Types